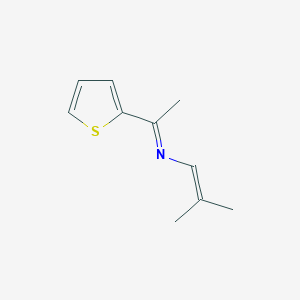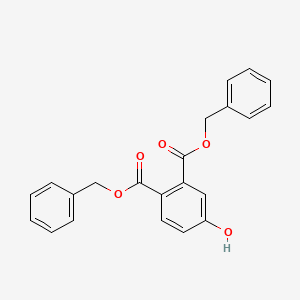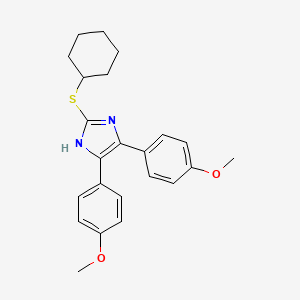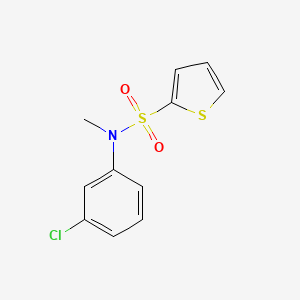![molecular formula C10H19N B14398815 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-76-1](/img/structure/B14398815.png)
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a cyclopentane ring fused with a pyrrole ring. This compound is part of the broader class of pyrroles, which are known for their aromatic properties and significant presence in various natural and synthetic products. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Organocatalytic Synthesis: The [3+2] cycloaddition reaction has emerged as a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles.
Analyse Chemischer Reaktionen
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Eigenschaften
CAS-Nummer |
87401-76-1 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1,2,6-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-5-9-6-8(2)11(3)10(7)9/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
YOJSAHSFOIRGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C1N(C(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)


![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)

![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)


![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
